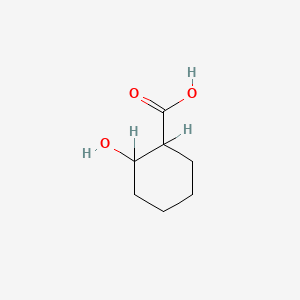

2-Hydroxycyclohexanecarboxylic acid

Description

Historical Context of Alicyclic Carboxylic Acid Investigations

The study of carboxylic acids has a rich history, dating back centuries to the initial isolation and characterization of simple organic acids like acetic acid from vinegar. The investigation of alicyclic carboxylic acids, which contain a saturated carbon ring, represents a significant advancement in the field. Early research in the 20th century, such as the work by Gardner, Perkin, and Watson in 1910, laid the groundwork for understanding the synthesis and properties of these compounds, including early methods for preparing 2-hydroxycyclohexanecarboxylic acid. These foundational studies were crucial in establishing the chemical behavior of cyclic systems and the influence of substituents on their reactivity.

Significance of this compound as a Fundamental Research Target

This compound serves as a cornerstone for fundamental research in organic chemistry for several reasons. Its structure, featuring both a hydroxyl and a carboxylic acid group on a cyclohexane (B81311) ring, allows for the exploration of stereochemistry and conformational analysis. The interplay between these functional groups, including intramolecular hydrogen bonding, significantly influences the molecule's physical and chemical properties.

The compound exists as cis and trans stereoisomers, each with distinct conformations and energy levels. Spectroscopic techniques like NMR and IR, coupled with dipole moment studies, have been instrumental in elucidating the preferred conformations of these isomers. For instance, in the trans-isomer, a diequatorial orientation of the hydroxyl and carboxyl groups is generally favored, while the cis-isomer adopts a conformation with one axial and one pseudoequatorial substituent. This detailed stereochemical understanding is vital for predicting reaction outcomes and designing stereospecific syntheses.

Contemporary Research Trajectories and Scope within Organic Chemistry

Modern research continues to build upon the foundational knowledge of this compound. Current investigations are focused on several key areas:

Advanced Synthesis and Catalysis: Researchers are developing more efficient and stereoselective methods for synthesizing this compound and its derivatives. This includes the use of metallaphotoredox catalysis, which allows for the functionalization of carboxylic acids under mild conditions.

Applications in Polymer Chemistry: The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polyesters and other polymers. These materials are of interest for their potential biodegradability and applications in biomedical fields.

Medicinal Chemistry: Derivatives of cyclohexanecarboxylic acid are being explored for their potential as therapeutic agents. For example, certain analogs have been investigated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity.

The ongoing research into this compound and related compounds continues to expand the frontiers of organic chemistry, with implications for materials science, medicine, and beyond.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O3 | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 609-69-8 | |

| Appearance | Solid | |

| Melting Point | 111 °C | |

| Boiling Point | 154.2±22.4 °C | |

| Density | 1.2±0.1 g/cm³ | |

| Topological Polar Surface Area | 57.5 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

CAS No. |

609-69-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |

InChI Key |

SNKAANHOVFZAMR-NTSWFWBYSA-N |

SMILES |

C1CCC(C(C1)C(=O)O)O |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)O |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)O |

Other CAS No. |

28131-61-5 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxycyclohexanecarboxylic Acid and Its Derivatives

Established and Conventional Chemical Synthesis Approaches

Conventional methods for the synthesis of 2-hydroxycyclohexanecarboxylic acid often involve multi-step sequences that utilize well-established organic reactions. These approaches are typically robust and can be used for the large-scale production of the target molecule, albeit often as a mixture of stereoisomers.

Grignard Reactions Followed by Oxidative Transformation

Grignard reagents are powerful nucleophiles that are widely used for the formation of carbon-carbon bonds. A common application is their reaction with carbon dioxide (carboxylation) to produce carboxylic acids. In a potential pathway to this compound, a Grignard reagent derived from a protected 2-halocyclohexanol could be carboxylated. However, a more direct, albeit multi-step, approach involves the reaction of a Grignard reagent with an epoxide, followed by oxidation. For instance, cyclohexene (B86901) oxide can be reacted with a Grignard reagent, which leads to the opening of the epoxide ring and the formation of a trans-2-substituted cyclohexanol. Subsequent oxidation of the secondary alcohol to a carboxylic acid would yield a derivative of the target compound.

A more general and widely applicable Grignard-based synthesis of carboxylic acids involves the reaction of an alkyl or aryl halide with magnesium to form the Grignard reagent, which is then reacted with carbon dioxide. This process introduces a carboxylic acid group and increases the carbon chain by one. To synthesize this compound via this method, a starting material containing a protected hydroxyl group at the 2-position of a halogenated cyclohexane (B81311) would be required.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |

| Cyclohexylmagnesium halide | Carbon Dioxide (CO₂) | Halomagnesium carboxylate | Cyclohexanecarboxylic acid | |

| Phenylmagnesium bromide | Cyclohexene oxide | 2-Phenylcyclohexanol | 2-Phenylcyclohexanone (after oxidation) | |

| Cyclohexylmagnesium bromide | Formaldehyde | Cyclohexylmethanol | Cyclohexylmethanol |

Halogenation and Subsequent Hydrolysis Procedures

A straightforward method for the introduction of a hydroxyl group is through the hydrolysis of a halo-acid. This process typically involves a nucleophilic substitution reaction where a halide is displaced by a hydroxide (B78521) ion. The synthesis of this compound can be envisioned through the initial halogenation of cyclohexanecarboxylic acid at the alpha-position, followed by hydrolysis. For example, 2-bromocyclohexanecarboxylic acid can serve as a key precursor. nih.gov The hydrolysis of this compound, typically carried out under basic conditions followed by acidification, yields this compound.

The reaction proceeds via an SN2 mechanism, which, in the case of a chiral starting material, would result in an inversion of stereochemistry at the carbon center bearing the halogen.

| Starting Material | Reagent(s) | Intermediate | Final Product | Ref. |

| Cyclohexanecarboxylic acid | Bromine, PBr₃ (Hell-Volhard-Zelinsky reaction) | 2-Bromocyclohexanecarboxylic acid | This compound (after hydrolysis) | nih.gov |

| 2-Bromocyclohexanecarboxylic acid | 1. NaOH (aq) 2. H₃O⁺ | Sodium 2-hydroxycyclohexanecarboxylate | This compound | nih.gov |

Esterification and Hydrolytic Pathways for Carboxylic Acid Derivatives

The interconversion between a carboxylic acid and its ester is a fundamental transformation in organic synthesis. researchgate.net Esterification of this compound can be achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. oneonta.edursc.org This reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid and alcohol by treatment with aqueous acid or base. libretexts.orgyoutube.com

Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. masterorganicchemistry.com These pathways are crucial for the protection of the carboxylic acid functionality during other synthetic transformations or for the purification of the target compound. Studies have shown that the presence of a 2-hydroxy group can influence the rate of esterification. nih.gov

| Reaction Type | Reactants | Conditions | Product(s) | Ref. |

| Fischer Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 2-hydroxycyclohexanecarboxylate, Water | oneonta.edursc.org |

| Acid-Catalyzed Hydrolysis | Methyl 2-hydroxycyclohexanecarboxylate, Water | Acid catalyst (e.g., HCl), Heat | This compound, Methanol (B129727) | libretexts.org |

| Base-Promoted Hydrolysis (Saponification) | Methyl 2-hydroxycyclohexanecarboxylate | 1. Base (e.g., NaOH), Heat 2. H₃O⁺ | This compound, Methanol | masterorganicchemistry.com |

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of this compound is crucial for many of its potential applications. Stereoselective and enantioselective synthesis strategies aim to produce specific stereoisomers of the target molecule in high purity.

Diels-Alder Reactions in the Construction of Substituted Cyclohexane Scaffolds

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings with a high degree of stereocontrol. youtube.comcerritos.edu This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be employed to create a substituted cyclohexene ring, which can then be further functionalized to yield the desired this compound. libretexts.orglibretexts.org

By choosing appropriately substituted dienes and dienophiles, the carboxyl and hydroxyl groups (or their precursors) can be introduced at the desired positions with specific relative stereochemistry. For example, the reaction of a diene with a dienophile containing an ester group, such as methyl acrylate, will result in a cyclohexene with a carbomethoxy group. Subsequent epoxidation of the double bond followed by ring-opening can introduce the hydroxyl group. The stereochemistry of the substituents on the dienophile is retained in the product, making this a stereospecific reaction. libretexts.orgnih.gov

| Diene | Dienophile | Key Feature | Resulting Scaffold | Ref. |

| 1,3-Butadiene | Maleic anhydride | Forms a cis-disubstituted cyclohexene | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | youtube.comcerritos.edu |

| Cyclopentadiene | Maleic anhydride | Rapid reaction due to s-cis conformation of diene | Bicyclic adduct with endo stereochemistry | libretexts.org |

| 1,3-Butadiene | Methyl (Z)-2-butenoate | Retention of dienophile stereochemistry | cis-Substituted cyclohexene product | libretexts.org |

Strecker Reactions for Precise Stereochemical Control

While the classical Strecker synthesis is a method for producing α-amino acids from aldehydes or ketones, a closely related and highly relevant reaction for the synthesis of α-hydroxy acids is the formation of cyanohydrins. acs.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the addition of hydrogen cyanide to a carbonyl compound, in this case, cyclohexanone (B45756), to form a cyanohydrin. Subsequent hydrolysis of the nitrile group of the cyanohydrin yields the α-hydroxy acid, this compound. ekb.egpearson.comyoutube.com

This method is particularly valuable for establishing the C1-C2 substitution pattern of the target molecule. Furthermore, the cyanohydrin formation step can be rendered enantioselective by the use of chiral catalysts, such as enzymes (oxynitrilases) or chiral metal complexes. ekb.eggoogle.com This allows for the synthesis of specific enantiomers of this compound.

| Starting Material | Reagent(s) | Intermediate | Final Product | Key Advantage | Ref. |

| Cyclohexanone | 1. HCN (or NaCN/H⁺) 2. H₃O⁺, Heat | Cyclohexanone cyanohydrin | This compound | Direct formation of the α-hydroxy acid structure | pearson.comyoutube.com |

| Cyclohexanone | 1. HCN, (R)-Oxynitrilase 2. H₃O⁺, Heat | Enantiomerically enriched cyclohexanone cyanohydrin | Enantiomerically enriched this compound | Enantioselective synthesis | ekb.eggoogle.com |

| Aldehyde | 1. TMSCN 2. KF, H₂O | Trimethylsilyl-protected hydroxynitrile | α-Hydroxy acid | Modified Strecker for hydroxy acids | nih.govsemanticscholar.org |

Iodocyclization and Related Intramolecular Cyclization Techniques

Iodocyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds. An efficient method for the synthesis of 2,5-dihydroisoxazoles and isoxazoles utilizes the iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines. nih.gov This process can be applied to prepare derivatives like valdecoxib (B1682126) and its 2,5-dihydro-derivative. nih.gov The resulting 2,5-dihydro-4-iodoisoxazole can undergo cross-coupling reactions without aromatization, leading to polyfunctionalized 2,5-dihydroisoxazoles. nih.gov

Intramolecular cyclization is also a key step in the synthesis of thiadiazine 1-oxides. A one-pot acid-induced hydrolysis of an N-cyano group followed by intramolecular cyclocondensation of 2-N-cyano-sulfonimidoyl amides provides a practical route to these heterocyclic frameworks. nih.gov This method has been shown to be compatible with various functional groups on the benzamide (B126) moiety. nih.gov

Furthermore, the Pauson-Khand reaction, a cobalt-catalyzed intramolecular cyclization, has been employed in the stereoselective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives. researchgate.net This reaction proceeds with high selectivity, yielding a mixture of two diastereomers out of four possible ones. researchgate.net

Biocatalytic and Enzymatic Resolution Methods for Enantiopure Compounds

Biocatalysis offers a highly efficient and environmentally friendly approach to producing enantiomerically pure compounds. The enzymatic resolution of chiral 2-hydroxy carboxylic acids can be achieved through enantioselective oxidation using molecular oxygen, catalyzed by glycolate (B3277807) oxidase from spinach (Spinacia oleracea). figshare.com This method yields enantiomerically pure (R)-2-hydroxy acids. figshare.com

Nitrilases are another class of enzymes that have been successfully employed for the enantioselective production of carboxylic acid derivatives. semanticscholar.org An enzyme library approach has led to the discovery of novel nitrilases with unprecedented enantioselectivity and substrate scope, enabling the efficient production of valuable hydroxy carboxylic acid derivatives. semanticscholar.org

The deracemization of racemic 2-hydroxy acids represents an economical and highly efficient strategy, transforming racemates into single enantiomers in a one-pot process. researchgate.net This avoids the need for isolating intermediates in multi-step reactions. researchgate.net For instance, Enterobacter sp. BK2K can enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-phenylbutanoic acid. nih.gov The responsible enzyme, α-hydroxy acid dehydrogenase (HADH), has been purified, cloned, and expressed in E. coli. This enzyme catalyzes the reduction of various 2-oxo carboxylic acids to the corresponding (S)-2-hydroxy carboxylic acids. nih.gov

| Enzyme/Biocatalyst | Substrate | Product | Key Features |

| Glycolate Oxidase | Racemic 2-hydroxy acids | (R)-2-hydroxy acids | Enantioselective oxidation with molecular oxygen. figshare.com |

| Nitrilases | Various nitriles | Enantiopure carboxylic acids | High enantioselectivity and broad substrate scope. semanticscholar.org |

| α-Hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K | 2-oxo-4-phenylbutanoic acid | (S)-2-hydroxy-4-phenylbutanoic acid | Enantioselective reduction. nih.gov |

This table summarizes various biocatalytic methods for producing enantiopure this compound derivatives.

Chiral Auxiliary and Asymmetric Catalysis Applications

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely used in asymmetric synthesis. wikiwand.com For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in various transformations, including aldol (B89426) reactions and alkylations. wikiwand.com The steric hindrance provided by the substituents on the oxazolidinone ring directs the stereoselective substitution. wikipedia.org

Another notable chiral auxiliary is trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell. slideshare.net It has been successfully used in ene reactions of the derived ester of glyoxylic acid. wikipedia.org Carbohydrate-derived chiral auxiliaries have also been employed in the synthesis of α-hydroxy carboxylic acids through the alkylation of glycolate enolates, achieving high diastereoselectivity. researchgate.net

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of dialkylated α-hydroxy carboxylic acids. nih.gov L-tert-leucine-derived urea-ammonium salts have been shown to be highly efficient phase-transfer catalysts for the alkylation of 5H-oxazol-4-ones. nih.gov

Synthesis of Functionally Enriched Analogs and Advanced Precursors

Methodologies for Hydroxylated and Aminated Cyclohexanecarboxylic Acid Systems

The synthesis of hydroxylated and aminated cyclohexanecarboxylic acids is of significant interest due to their potential applications in pharmaceuticals. One approach involves the hydrogenation of p-hydroxybenzoic acid to produce 4-hydroxycyclohexanecarboxylic acid. google.com The resulting mixture of cis and trans isomers can be isomerized to enrich the trans isomer. google.com

The direct conversion of p-aminobenzoic acid to trans-4-aminocyclohexanecarboxylic acid can be achieved in a one-pot process with a high trans product ratio. google.com This method avoids the need for the separation and conversion of the cis-isomer. google.com The synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid can be accomplished from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate by converting the hydroxy groups to primary amine precursors. google.com

A catalyst-free method for the decarbonylative amination of carboxylic acids in water microdroplets has also been reported. chemistryviews.org This process utilizes in-situ generated hydroxyl radicals to convert benzoic acid and its derivatives to the corresponding anilines. chemistryviews.org

Synthetic Routes to Spirooxazolone Intermediates

The enantioselective alkylation of 5H-oxazol-4-ones using asymmetric phase-transfer catalysis provides a route to dialkylated α-hydroxy carboxylic acids. nih.gov This methodology utilizes an L-tert-leucine-derived urea-ammonium salt as the catalyst and is applicable to a range of benzyl (B1604629) and allyl bromides. nih.gov

Formation of Bicyclic and Polycyclic Derivatives Incorporating the this compound Moiety

The synthesis of bicyclic and polycyclic compounds containing the this compound framework is crucial for developing novel drug scaffolds. nih.gov One strategy involves the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.org Oxidation of the double bond in an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate leads to the formation of the desired amino acid and its derivatives. beilstein-journals.org

Another approach describes two synthetic routes to a 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivative starting from 1,3-cyclohexadione. figshare.com Additionally, the stereoselective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives has been achieved through an intramolecular Pauson-Khand cyclization. researchgate.net

| Starting Material | Key Transformation | Product |

| cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | Oxidation of double bond | Dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. beilstein-journals.org |

| 1,3-Cyclohexadione | Not specified | 4-Hydroxy bicyclo[2.2.2]octane-2,6-dione derivative. figshare.com |

| Not specified | Intramolecular Pauson-Khand cyclization | Polysubstituted five-membered bicyclic α-hydroxy acid derivatives. researchgate.net |

This table outlines synthetic routes to bicyclic and polycyclic derivatives of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxycyclohexanecarboxylic Acid

Functional Group Interconversions at Carboxylic Acid and Hydroxyl Centers

The presence of both a carboxylic acid and a secondary alcohol group allows for a variety of selective transformations. These interconversions are fundamental in modifying the molecule for further synthetic applications.

Advanced Esterification Protocols

Esterification of the carboxylic acid moiety in 2-hydroxycyclohexanecarboxylic acid is a common transformation. While traditional methods like the Fischer-Speier esterification are effective, more advanced protocols offer advantages in terms of reaction conditions and selectivity.

The Fischer-Speier esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or the water generated is removed, for instance, through azeotropic distillation. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com This is followed by proton transfer and elimination of water to yield the ester. masterorganicchemistry.com

A notable advanced protocol involves the use of tetramethoxysilane (B109134) (TMOS) as a catalyst and reagent for the selective methylation of 2-hydroxycarboxylic acids. nih.gov Studies have shown that 2-hydroxycarboxylic acids are esterified over a hundred times faster in the presence of TMOS in methanol (B129727) at room temperature compared to methanol alone. nih.gov This accelerated rate is not observed for carboxylic acids lacking the 2-hydroxy group. The proposed mechanism involves the initial attachment of the 2-hydroxycarboxylic acid to the silicon atom via the hydroxyl group, followed by an intramolecular rearrangement where the carboxyl group also coordinates to the silicon, forming a reactive cyclic intermediate. This intermediate is then susceptible to nucleophilic attack by methanol at the carbonyl carbon, leading to rapid esterification. nih.gov

Other advanced methods for esterification that can be applied include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-CHN2), which offer rapid and clean conversion to the methyl ester. However, these reagents are hazardous and require careful handling. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for acid-sensitive substrates.

| Esterification Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven; requires excess alcohol or water removal. | wikipedia.orgmasterorganicchemistry.com |

| Accelerated Methylation | Methanol, Tetramethoxysilane (TMOS) | Highly accelerated rate for 2-hydroxy acids; mild conditions. | nih.gov |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Fast and clean; hazardous reagent. | |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. | organic-chemistry.org |

Selective Oxidation Reactions

The selective oxidation of either the secondary hydroxyl group or the carboxylic acid in this compound can lead to different valuable products. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions.

Oxidation of the Hydroxyl Group: The secondary alcohol can be selectively oxidized to a ketone, yielding 2-oxocyclohexanecarboxylic acid . nih.govsigmaaldrich.com A variety of reagents are available for this transformation. Chromium-based reagents, such as chromium trioxide in sulfuric acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC), are effective but generate toxic chromium waste. organic-chemistry.org More modern and environmentally friendly methods include the use of Dess-Martin periodinane or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. These methods operate under mild conditions and are compatible with a wide range of functional groups. organic-chemistry.org

Oxidative Cleavage to a Dicarboxylic Acid: Further oxidation can lead to the cleavage of the cyclohexane (B81311) ring to form a dicarboxylic acid, such as adipic acid. This transformation is industrially significant. The oxidation of the related compound, 2-hydroxycyclohexanone, is a known route to adipic acid. researchgate.net This suggests that this compound could be a precursor as well. Strong oxidizing agents like nitric acid are used industrially for the oxidation of cyclohexanol/cyclohexanone (B45756) mixtures to adipic acid, a process that generates environmentally harmful nitrous oxide. nih.govyoutube.com Research into greener alternatives is ongoing. One approach involves the electrocatalytic oxidation of cyclohexanone to adipic acid using a nickel hydroxide (B78521) catalyst. nih.gov While ketones are generally resistant to oxidation, powerful oxidizing agents can cleave the carbon-carbon bonds. libretexts.org

The Baeyer-Villiger oxidation offers a pathway to convert ketones to esters using peroxy acids like m-CPBA. libretexts.org In the context of 2-oxocyclohexanecarboxylic acid, this could potentially lead to a lactone, followed by hydrolysis to a dicarboxylic acid derivative.

| Oxidation Product | Starting Material Functional Group | Potential Reagents | Key Features | Reference |

| 2-Oxocyclohexanecarboxylic acid | Secondary Alcohol | Dess-Martin periodinane, Swern oxidation | Mild conditions, high selectivity for ketone formation. | organic-chemistry.org |

| Adipic acid | Cyclohexane Ring | Nitric acid, Electrocatalytic oxidation | Ring-opening oxidation to a dicarboxylic acid. | researchgate.netnih.gov |

Cyclohexane Ring Transformations and Rearrangement Processes

The cyclohexane ring of this compound can undergo significant transformations, particularly through the formation of carbocation intermediates.

Studies on Cyclohexylium Cation Rearrangements

The formation of a cyclohexylium cation from this compound, for instance, through protonation of the hydroxyl group and subsequent loss of water, opens up the possibility of rearrangements. However, studies on related systems have shown that the presence of a carboxyl group can have a profound impact on the stability and reactivity of the carbocation.

Research has indicated that a carboxy-substituted cyclohexyl carbocation does not undergo ring contraction, a common rearrangement for unsubstituted cyclohexyl cations. This stability is attributed to a through-space interaction between the oxygen atom of the carboxyl group and the carbocationic center, which stabilizes the six-membered ring structure.

Mechanistic Elucidation of Ring Contraction in Substituted Cyclohexylium Cations

The propensity for ring contraction in cyclohexylium cations is influenced by the nature of the substituents on the ring. Theoretical studies have shown that electron-withdrawing groups, such as a trifluoromethyl group, lower the energy barrier for ring contraction, while electron-donating groups, like a methyl group, increase this barrier compared to the unsubstituted cyclohexylium cation.

In the case of this compound, the carboxylic acid group acts as an electron-withdrawing group through inductive effects, but its ability to stabilize the carbocation through space overrides this effect, thus preventing ring contraction. This highlights the intricate interplay of electronic and steric factors in determining the reaction pathways of substituted cyclohexanes.

| Substituent on Cyclohexylium Cation | Effect on Ring Contraction Barrier | Reasoning |

| Electron-withdrawing group (e.g., -CF₃) | Lowers the barrier | Destabilizes the carbocation, promoting rearrangement. |

| Electron-donating group (e.g., -CH₃) | Increases the barrier | Stabilizes the carbocation, disfavoring rearrangement. |

| Carboxyl group (-COOH) | Prevents ring contraction | Through-space stabilization of the carbocation by the carboxyl oxygen. |

Stereochemical and Conformational Analysis of 2 Hydroxycyclohexanecarboxylic Acid Systems

Investigation of Isomeric Forms and Their Dynamic Interconversion

The presence of two stereogenic centers in 2-hydroxycyclohexanecarboxylic acid gives rise to multiple stereoisomers, the synthesis and separation of which are critical for understanding their unique properties.

Cis/Trans Isomerism and Diastereoselective Synthesis Outcomes

This compound exists as cis and trans diastereomers, arising from the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The stereochemical outcome of synthetic routes to this compound is highly dependent on the reaction conditions and the nature of the starting materials.

The diastereoselective synthesis of substituted cyclohexanes is a well-established field, often employing cascade reactions. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov Similarly, the synthesis of new chiral, highly functionalized zwitterionic bicyclic lactams, which can serve as precursors to substituted piperidines, has been achieved with high diastereoselectivity, generating two or three new stereogenic centers. nih.gov While these examples showcase methods for achieving high diastereoselectivity in cyclohexane systems, specific, high-yield diastereoselective syntheses of cis- and trans-2-hydroxycyclohexanecarboxylic acid require careful selection of reagents and reaction pathways.

The relative stability of the cis and trans isomers is influenced by the interplay of steric and electronic factors. In many substituted cyclohexanes, a trans arrangement of substituents is often thermodynamically more stable due to the preference for bulky groups to occupy equatorial positions, minimizing steric strain. However, the potential for intramolecular hydrogen bonding in the cis isomer of this compound can significantly influence its stability, a factor that will be explored in more detail in subsequent sections.

Table 1: Diastereoselective Synthesis Approaches for Cyclohexane Systems

| Reaction Type | Key Features | Typical Diastereoselectivity | Reference |

| Cascade Michael-Aldol | Enones and Michael donors | High | beilstein-journals.org |

| Intramolecular Corey–Chaykovsky | β-enaminoesters and sulfonium (B1226848) salts | High | nih.gov |

| Catalytic Hydrogenation | Biosourced 3-hydroxy-2-pyrone-6-carboxylic acid | High | nih.gov |

Methodologies for Enantiomeric Purity Assessment and Optical Resolution

Each diastereomer of this compound can exist as a pair of enantiomers ((1R,2S)- and (1S,2R)- for the cis isomer, and (1R,2R)- and (1S,2S)- for the trans isomer). The determination of enantiomeric purity and the separation of these enantiomers are crucial for many applications.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of chiral α-hydroxy acids. Chiral ion-exchangers and CSPs derived from cinchona alkaloids or amino acids have proven effective in resolving racemic mixtures of such compounds. beilstein-journals.orgulaval.ca For instance, baseline resolution has been achieved for several 2-hydroxymonocarboxylic acids using cinchona alkaloid-derived CSPs, with the elution order often being invertible by switching between quinidine (B1679956) and quinine-based columns. beilstein-journals.org Another approach involves the derivatization of the racemic acid with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques. researchgate.net

Classical resolution methods, such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent, have also been employed. For example, the resolution of cis-3-hydroxycyclohexanecarboxylic acid has been achieved using quinine (B1679958) trihydrate. scbt.com This method relies on the differential solubility of the diastereomeric salts.

Table 2: Methodologies for Enantiomeric Analysis and Resolution

| Method | Principle | Application Example | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of 2-hydroxycarboxylic acids on cinchona alkaloid-derived CSPs | beilstein-journals.orgulaval.ca |

| Diastereomeric Derivatization | Conversion to diastereomers followed by separation | Derivatization with chiral reagents for HPLC analysis | researchgate.net |

| Fractional Crystallization | Formation of diastereomeric salts with differential solubility | Resolution of cis-3-hydroxycyclohexanecarboxylic acid with quinine | scbt.com |

Conformational Equilibria and Ring Dynamics

The cyclohexane ring in this compound is not planar but exists in various puckered conformations, with the chair conformation being the most stable. The dynamic interconversion between these conformations plays a pivotal role in the molecule's properties.

Analysis of Chair Conformations and Ring Inversion Pathways

The chair conformation of cyclohexane minimizes both angle strain and torsional strain. In this compound, the -OH and -COOH substituents can occupy either axial or equatorial positions. Through a process known as ring flip or chair interconversion, one chair conformation can convert into another, causing axial substituents to become equatorial and vice versa. chemspider.com

The relative stability of the different chair conformers is primarily determined by the steric bulk of the substituents. Generally, conformations with bulky groups in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions. For the trans isomer, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. In the case of the cis isomer, one substituent will be axial and the other equatorial. The equilibrium will favor the conformer where the larger group (in this case, likely the carboxylic acid group, especially when solvated) occupies the equatorial position.

However, certain reactions can proceed through less stable conformations. For instance, the lactonization of cis-4-hydroxycyclohexanecarboxylic acid is believed to occur via a higher-energy boat conformation, where the hydroxyl and carboxylic acid groups are brought into close proximity (flagpole positions), facilitating intramolecular esterification. The corresponding trans isomer does not readily form a lactone under the same conditions. spcmc.ac.in

Influence of Intramolecular Interactions on Conformational Preferences, including Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the conformational preferences of this compound, particularly in the cis isomer. An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, or between the hydrogen of the carboxylic acid and the oxygen of the hydroxyl group.

The formation of such a hydrogen bond can stabilize a conformation that might otherwise be sterically disfavored. For example, in the cis isomer, a conformation with an axial hydroxyl group and an equatorial carboxylic acid group could be stabilized by an intramolecular hydrogen bond, potentially overriding the steric preference for the larger group to be equatorial. This phenomenon has been observed in other systems, such as o-hydroxybenzoic acid, where intramolecular hydrogen bonding leads to a lower melting point compared to its p-isomer, which can only form intermolecular hydrogen bonds. youtube.com The presence and strength of intramolecular hydrogen bonding in this compound would be highly dependent on the solvent, as polar, protic solvents can compete for hydrogen bonding sites. nih.gov

Studies on the crystal structure of 1-hydroxycyclohexanecarboxylic acid have detailed the complex network of intermolecular hydrogen bonds that dictate its solid-state packing. mdpi.com While this provides insight into the hydrogen bonding capabilities of a similar molecule, specific experimental or computational studies on the intramolecular hydrogen bonding in the various isomers of this compound are needed to fully elucidate its impact on conformational equilibria.

Stereoelectronic Effects on Reaction Pathways and Reactivity Profiles

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the reactivity of this compound. These effects can influence reaction rates and selectivities by stabilizing or destabilizing transition states.

A key stereoelectronic principle in cyclohexane systems is the anti-periplanar arrangement required for efficient orbital overlap in many reactions. For example, the reactivity of axial and equatorial C-H bonds can differ significantly due to hyperconjugative interactions. It has been shown that homolytic fission of a C-H bond is favored when it is close to the plane of an adjacent semi-occupied orbital. nih.gov

In the context of this compound, stereoelectronic effects can influence reactions such as oxidation and esterification. For instance, the rate of oxidation of the hydroxyl group may depend on its axial or equatorial orientation, as this affects the accessibility of the C-H bond on the same carbon to the oxidizing agent and the stereoelectronic assistance to the reaction.

A notable example of reactivity influenced by the 2-hydroxy acid moiety is the selective esterification of these compounds. It has been reported that 2-hydroxycarboxylic acids are esterified significantly faster in the presence of tetramethoxysilane (B109134) (TMOS) in methanol (B129727) compared to carboxylic acids lacking the 2-hydroxy group. nih.govrsc.org The proposed mechanism involves the formation of a reactive cyclic intermediate where the 2-hydroxy acid is attached to the silicon center through both the alkoxy and carboxyl groups. This intermediate facilitates the nucleophilic attack of methanol on the carbonyl group, leading to accelerated esterification. nih.gov This demonstrates a clear case where the specific arrangement of the hydroxyl and carboxylic acid groups dictates a unique reaction pathway and enhanced reactivity.

Biosynthetic Pathways and Metabolic Roles of 2 Hydroxycyclohexanecarboxylic Acid

Microbial Biosynthesis Pathways

The creation of 2-hydroxycyclohexanecarboxylic acid in microorganisms is a multi-step enzymatic process. It begins with central metabolites and proceeds through a series of modifications to form the final hydroxylated ring structure.

The biosynthesis of the cyclohexanecarboxylic acid (CHC) scaffold, the direct precursor to this compound, often originates from the shikimate pathway. This pathway is fundamental in microorganisms and plants for the production of aromatic amino acids and other essential compounds. In some bacteria, such as Streptomyces collinus, the shikimate pathway provides the necessary six-carbon ring structure that is modified to form CHC. nih.gov The conversion of shikimic acid to CHC involves a series of reduction and dehydration steps, representing an unusual, non-aromatic branch of this otherwise aromatic-focused pathway. This biosynthetic link establishes shikimic acid as a key starting material for a variety of cyclohexanecarboxylic acid-containing natural products. nih.gov

Once cyclohexanecarboxylic acid (CHC) is formed, its subsequent metabolic processing is often dependent on its activation to a coenzyme A (CoA) thioester. In anaerobic bacteria like Geobacter metallireducens, CHC is activated to cyclohexanoyl-CoA. nih.gov This activation is a critical step that prepares the molecule for further enzymatic modifications, such as dehydrogenation or hydroxylation. nih.gov In engineered microbial systems, manipulating these CoA-dependent transformations is a key strategy. By introducing or modifying enzymes that act on the CoA-activated intermediate, it is possible to channel the metabolic flux towards the desired hydroxylated product. This approach is central to the fermentative production of various carboxylic acids and their derivatives. nih.gov

The introduction of a hydroxyl group onto the cyclohexanecarboxylic acid ring is a critical step catalyzed by specific hydroxylase enzymes. While the specific enzyme for the 2-position hydroxylation is not extensively characterized in all organisms, related activities have been identified. For instance, a cyclohexane (B81311) carboxylate hydroxylase was identified in an Alcaligenes strain, which acts as a mixed-function oxygenase to hydroxylate the ring, albeit at the 4-position. asm.org More broadly, microbial enzymes like cytochrome P450 (CYP) monooxygenases are well-known for their ability to catalyze the regio-specific hydroxylation of various fatty acids and cyclic compounds. nih.govwikipedia.org It is highly probable that a similar CYP enzyme or another type of monooxygenase is responsible for the formation of this compound from its CHC precursor. Following hydroxylation, further downstream conversions can occur, such as dehydrogenation, as seen in the metabolic pathways of related compounds. nih.gov

The table below summarizes the key enzymatic steps and the microorganisms in which they have been studied.

Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound and Related Compounds| Step | Reaction | Key Enzyme Class | Precursor | Product | Organism Example |

|---|---|---|---|---|---|

| Precursor Formation | Conversion from shikimate pathway | Reductases, Dehydratases | Shikimic Acid | Cyclohexanecarboxylic Acid | Streptomyces collinus nih.gov |

| Activation | CoA thioesterification | CoA Transferase | Cyclohexanecarboxylic Acid | Cyclohexanoyl-CoA | Geobacter metallireducens nih.gov |

| Hydroxylation | Hydroxyl group addition | Monooxygenase/Hydroxylase | Cyclohexanecarboxylic Acid | Hydroxycyclohexanecarboxylic Acid | Alcaligenes sp. (for 4-hydroxy isomer) asm.org |

Ecological and Metabolic Significance as an Intermediate

As a metabolic intermediate, this compound and its close chemical relatives play roles in microbial ecology and have been identified as targets for metabolic engineering.

Cyclohexanecarboxylic acid and its derivatives are known to occur in nature as components of complex molecules like polyketide antibiotics produced by Streptomyces species. nih.gov However, the specific detection and identification of the simple, free form of this compound in diverse biological matrices such as cereals is not widely documented in available scientific literature. While methods exist for detecting various carboxylic acids in biological samples, including those from grains, specific reports on this particular compound are scarce. mdpi.com Its presence is more established within the context of specific microbial metabolic pathways, where it serves as a transient intermediate. nih.govnih.gov For example, related compounds like 2-hydroxyisocaproic acid are known to be produced by microorganisms such as lactic acid bacteria.

The potential of this compound as a building block for more complex molecules makes it a target for metabolic engineering. The general strategy involves creating or optimizing microbial strains to produce a target compound from renewable feedstocks. By assembling a biosynthetic pathway in a host organism like E. coli or yeast, engineers can convert simple sugars into valuable chemicals. This can involve overexpressing genes for key enzymes, such as hydroxylases and CoA-dependent enzymes, and deleting competing metabolic pathways to increase the yield of the desired product. While specific large-scale production of compounds directly derived from this compound is an emerging area, the principles are well-established for other valuable bioactive compounds, including other hydroxy acids and derivatives of the shikimate pathway.

The table below lists the compounds mentioned in this article.

Applications of 2 Hydroxycyclohexanecarboxylic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The well-defined stereochemistry of 2-hydroxycyclohexanecarboxylic acid makes it an excellent chiral building block for asymmetric synthesis. Chiral building blocks are enantiomerically enriched compounds that introduce stereocenters into a target molecule at an early stage, guiding the stereochemical outcome of subsequent reactions. The fixed spatial relationship between the hydroxyl and carboxyl groups on the cyclohexane (B81311) scaffold allows for predictable, stereocontrolled transformations.

Research has demonstrated the ability to synthesize all four stereoisomers of a related compound, 1-amino-2-hydroxycyclohexanecarboxylic acid, through an asymmetric Strecker synthesis. capes.gov.br This process starts from a racemic ketone and uses a chiral amine to direct the formation of specific stereoisomers with high enantiomeric excess (87% to 98%). capes.gov.br This highlights the capacity to generate a full set of stereochemically diverse building blocks from this family of compounds, which is crucial for creating libraries of complex molecules for biological screening. The stereochemistry of these products is rigorously confirmed using methods like NMR spectroscopy and X-ray analysis. capes.gov.br

Furthermore, the core structure is amenable to modification. For instance, the related 2-hydroxymethylenecyclohexanone can be used to synthesize enantiomerically pure 2-substituted 2-hydroxycyclohexanecarbaldehydes. capes.gov.br This is achieved by using a chiral auxiliary, which reacts with the starting material to form an intermediate that directs the addition of nucleophiles with high diastereoselectivity, ultimately yielding highly pure chiral aldehydes after the auxiliary is cleaved. capes.gov.br Such strategies are fundamental in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is essential for biological activity.

Table 1: Stereoisomers in Asymmetric Synthesis

| Starting Material | Chiral Reagent/Auxiliary | Product Family | Stereochemical Outcome | Ref |

|---|---|---|---|---|

| Racemic 2-methoxycyclohexanone | (S)- or (R)-1-phenylethylamine | 1-amino-2-hydroxycyclohexanecarboxylic acids | All four stereoisomers obtained with 87-98% ee | capes.gov.br |

Precursor for Conformationally Constrained Peptides and Specialized Amino Acid Analogs

The cyclic nature of the this compound scaffold is highly advantageous for creating conformationally constrained peptide mimics (peptidomimetics) and specialized amino acid analogs. In drug discovery and materials science, constraining the flexibility of a peptide chain can lock it into a specific bioactive conformation, enhancing its potency, selectivity, and resistance to enzymatic degradation.

Cyclic β-amino acids, for which this compound derivatives are valuable precursors, are of significant interest for their ability to form stable, predictable secondary structures in peptides. chemrxiv.org For example, researchers have synthesized novel trihydroxylated cyclohexane β-amino acids from (–)-shikimic acid. When the trans-isomer of this new amino acid was incorporated into a peptide chain composed of trans-2-aminocyclohexanecarboxylic acid (ACHC) residues, the resulting oligomer folded into a stable 14-helix secondary structure. chemrxiv.org This demonstrates that the cyclohexane ring, even when highly functionalized with polar hydroxyl groups, is compatible with the formation of stable helical structures. This opens the door to designing more elaborate peptide foldamers with functional groups oriented at specific positions to interact with biological targets. chemrxiv.org

The synthesis of these specialized amino acids involves multiple steps, including catalytic hydrogenation and acid hydrolysis, to yield the final cis- or trans-β-amino acid. chemrxiv.org The availability of such highly functionalized building blocks is critical for accessing cycloalkane β-peptides with polar side chains, which have potential applications in chemical biology and the development of new materials. chemrxiv.org

Role as an Intermediate in the Synthesis of Agrochemical and Pharmaceutical Scaffolds

The cyclohexane carboxylic acid framework is a recurring motif in molecules designed for pharmaceutical and agrochemical applications. This compound serves as a key intermediate, providing a robust scaffold that can be readily functionalized to create diverse libraries of compounds for screening.

In pharmaceutical research, derivatives of cyclohexane carboxylic acid have been identified as potent inhibitors of enzymes implicated in disease. For example, a significant research effort identified 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid as a powerful inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov Inhibiting DGAT1 is a promising strategy for treating obesity. The lead compound in this class, which also features a cyclohexane carboxylic acid head group, showed potent inhibition with an IC50 value of 14.8 nM and demonstrated a significant reduction in plasma triglycerides in animal models. nih.gov The cyclohexane ring acts as a central scaffold, positioning the other functional groups in the correct orientation to bind to the enzyme's active site.

The versatility of this scaffold is also seen in the design of novel anti-inflammatory drugs. While not a direct application of this compound itself, the design principles are relevant. Researchers have synthesized series of acetic acid analogues built on heterocyclic scaffolds to identify potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov This illustrates a common strategy in medicinal chemistry: using a central scaffold, such as a cyclohexane ring, and modifying its substituents to optimize biological activity and selectivity. The inherent chirality and functional group handles of this compound make it an attractive starting point for such synthetic explorations.

Table 2: Pharmaceutical Scaffolds Derived from Cyclohexane Carboxylic Acid

| Compound Class | Target | Therapeutic Area | Key Finding | Ref |

|---|---|---|---|---|

| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogs | Diacylglycerol Acyltransferase 1 (DGAT1) | Obesity | Potent inhibition (IC50 = 14.8 nM) and in vivo efficacy in reducing plasma triglycerides. | nih.gov |

Design and Development of Novel Chemical Entities

The structural features of this compound—its defined stereochemistry, conformational rigidity, and bifunctional nature—make it an inspiring platform for the design and development of novel chemical entities with unique properties. Medicinal chemists and materials scientists can leverage this scaffold to create molecules that are not readily accessible through other synthetic routes.

The incorporation of the cyclohexane ring into larger structures can lead to compounds with interesting biological profiles. For example, the creation of spirocyclic scaffolds, where two rings share a single atom, is a strategy to explore new areas of chemical space. Research into the synthesis of chiral spiro-oxindoles incorporating 1,2-oxazinane (B1295428) or hexahydropyridazin rings highlights the potential for creating new molecular frameworks. nih.gov It is anticipated that combining these structural motifs could lead to the discovery of new compounds with valuable pharmaceutical or biological properties. nih.gov The this compound structure provides a foundation from which such complex, three-dimensional molecules can be built.

The development of new synthetic methods further expands the possibilities. For instance, designing novel 1,4-synthons (a four-carbon building block) to react with methyleneindolinones in asymmetric cycloadditions has enabled the construction of previously undiscovered chiral spiro-oxindoles. nih.gov This demonstrates how new synthetic strategies, applied to versatile scaffolds like cyclohexane derivatives, can facilitate the efficient and stereoselective production of novel molecular architectures. By systematically modifying the core structure of this compound and its derivatives, researchers can fine-tune properties like solubility, bioavailability, and target affinity, paving the way for the next generation of drugs and advanced materials.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 2 Hydroxycyclohexanecarboxylic Acid

Chromatographic Methods for Separation and Identification

Chromatographic techniques are indispensable for the separation of 2-Hydroxycyclohexanecarboxylic acid from complex mixtures and for the resolution of its enantiomeric forms. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase their volatility for GC analysis. ambeed.com This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, for instance, through trimethylsilylation (TMS). ambeed.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

In the context of metabolomic profiling, GC-MS can be used to identify and quantify this compound within a biological matrix. bldpharm.com By comparing the retention time and mass spectrum of the derivatized analyte to that of a known standard, its presence can be confirmed. Quantitative analysis is typically achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and injection. sigmaaldrich.com While specific metabolomic studies detailing the quantitative analysis of this compound are not extensively reported in publicly available literature, the general methodology is well-established for similar 2-hydroxy fatty acids. ambeed.com

Table 1: GC-MS Parameters for the Analysis of Hydroxy Acids (General Methodology)

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | Typically a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless or split injection, depending on the concentration of the analyte |

| Temperature Program | An initial oven temperature followed by a ramp to a final temperature to ensure separation of all components |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Data Acquisition | Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification |

High-Performance Liquid Chromatography (HPLC), particularly with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile and thermally sensitive compounds like this compound. A significant application of HPLC in the study of this compound is the separation of its enantiomers, which is critical as different enantiomers can exhibit distinct biological activities. This is achieved through the use of chiral stationary phases (CSPs). cas.org

CSPs are designed to have a chiral environment that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. For the separation of chiral carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are often employed. molport.com These columns can be used in normal-phase, reversed-phase, or polar organic modes. manchesterorganics.com

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes like n-hexane with alcohols such as isopropanol (B130326) or ethanol (B145695) are common, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. chemspider.com In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile (B52724) or methanol (B129727).

Table 2: Common Chiral Stationary Phases for Separation of 2-Hydroxycarboxylic Acids

| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase Constituents |

| Chiralpak® AD/Chiralcel® OD | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel | n-Hexane/Isopropanol/Trifluoroacetic Acid |

| Chiralpak® QD-AX/QN-AX | Quinine (B1679958)/Quinidine (B1679956) derivatives on silica gel | Methanol/Acetic Acid/Ammonia |

| Crownpak® CR(+)/CR(-) | Crown ether coated on silica gel | Perchloric acid solution |

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of protons in the molecule. The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. manchesterorganics.com The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear in the region of 3.5-4.5 ppm. The remaining protons on the cyclohexane (B81311) ring would produce a complex pattern of multiplets in the upfield region, generally between 1.0 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of 170-185 ppm. The carbon attached to the hydroxyl group would resonate around 65-75 ppm. The other sp³ hybridized carbons of the cyclohexane ring would appear in the range of 20-45 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A very broad O–H stretching band from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.

A sharp and strong C=O stretching absorption from the carbonyl group of the carboxylic acid, usually found between 1700 and 1725 cm⁻¹ for a saturated acid.

An O-H stretching band from the alcohol group, which would appear as a broad peak around 3200-3600 cm⁻¹.

A C–O stretching vibration for the alcohol and carboxylic acid between 1050 and 1300 cm⁻¹.

C-H stretching vibrations from the cyclohexane ring just below 3000 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]), the loss of a carboxyl group ([M-45]), and the loss of water ([M-18]) from the hydroxyl group. The fragmentation of the cyclohexane ring would also produce a series of characteristic peaks.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -COOH | 10-13 ppm (broad singlet) |

| -CH(OH)- | 3.5-4.5 ppm (multiplet) | |

| Cyclohexane -CH₂- & -CH- | 1.0-2.5 ppm (complex multiplets) | |

| ¹³C NMR | -C=O | 170-185 ppm |

| -C(OH)- | 65-75 ppm | |

| Cyclohexane -CH₂- & -CH- | 20-45 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) |

| C-H stretch (alkane) | 2850-2960 cm⁻¹ (sharp) | |

| C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ (strong, sharp) | |

| O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 144.0786 m/z (for C₇H₁₂O₃) |

| Fragment [M-H₂O]⁺ | 126 m/z | |

| Fragment [M-COOH]⁺ | 99 m/z |

Computational and Theoretical Investigations of 2 Hydroxycyclohexanecarboxylic Acid

Molecular Modeling and Dynamic Simulations

Molecular modeling and dynamic simulations are powerful tools to explore the conformational landscape and dynamic behavior of 2-hydroxycyclohexanecarboxylic acid. These methods allow for the visualization of molecular motion and the statistical analysis of different conformational states.

In the case of 1,2-disubstituted cyclohexanes, the trans-isomer generally favors a diequatorial orientation of the substituents to minimize steric hindrance. For the cis-isomer, one substituent is in an axial position and the other in an equatorial position. NMR spectroscopic studies on cis-2-hydroxycyclohexanecarboxylic acid have suggested a preferential conformation where the carboxyl group is equatorial and the hydroxyl group is axial core.ac.uk. This preference can be attributed to the formation of intramolecular hydrogen bonds.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the relative energies of these conformers. The stability is influenced by a balance of steric interactions, torsional strain, and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. For instance, in the cis-isomer, an intramolecular hydrogen bond can form between an equatorial carboxyl group and an axial hydroxyl group, stabilizing this conformation. In contrast, the trans-isomer is more likely to form intermolecular hydrogen bonds core.ac.uk. The lactonization of cis-4-hydroxycyclohexanecarboxylic acid, a related compound, is known to proceed through a higher-energy boat conformation where the interacting groups are in close proximity spcmc.ac.in.

| Isomer | Carboxyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) | Key Interactions |

| cis | Equatorial | Axial | 0 (Reference) | Intramolecular H-bond |

| cis | Axial | Equatorial | > 0 | Steric Hindrance |

| trans | Equatorial | Equatorial | Lower than axial-axial | Minimal Steric Hindrance |

| trans | Axial | Axial | Higher than eq-eq | 1,3-Diaxial Interactions |

Note: The relative energies are illustrative and depend on the level of theory and solvent model used in the calculation.

Molecular dynamics (MD) simulations provide a dynamic picture of these conformational equilibria. By simulating the motion of the molecule over time, MD can reveal the frequency of transitions between different chair and boat conformations and the average populations of each state mdpi.comdhu.edu.cn. These simulations often use force fields that have been parameterized to reproduce experimental or high-level quantum mechanical data mdpi.com.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, such as those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is in turn dictated by the molecular conformation. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict NMR chemical shifts with a reasonable degree of accuracy nih.govresearchgate.net. By calculating the theoretical spectra for different conformers, it is possible to determine the most likely conformation in solution by comparing the predicted spectra to experimental data. Machine learning approaches, trained on large datasets of experimental and calculated NMR data, are also emerging as powerful tools for rapid and accurate prediction of NMR spectra nih.govarxiv.orgarxiv.org.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. For this compound, the positions of the O-H and C=O stretching bands are particularly informative. The presence of intramolecular hydrogen bonding in the cis-isomer is expected to cause a red-shift (lowering of frequency) and broadening of the O-H stretching band compared to the trans-isomer where intermolecular hydrogen bonding dominates in concentrated solutions lew.ro. Theoretical calculations can model these effects and help in the assignment of complex spectral features lew.roresearchgate.net. Two-dimensional infrared (2D-IR) spectroscopy, coupled with computational simulations, can provide even more detailed information about the coupling between different vibrational modes and the dynamics of hydrogen bonding mdpi.comsemanticscholar.orgresearchgate.net.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR | Chemical Shift of H attached to C-OH | Varies with conformation | Downfield shift due to H-bonding |

| ¹³C NMR | Chemical Shift of C=O | ~175-180 ppm | Dependent on H-bonding and solvent |

| IR Spectroscopy | O-H Stretch (H-bonded) | ~3200-3500 cm⁻¹ | Broad band, lower frequency |

| IR Spectroscopy | C=O Stretch | ~1700-1725 cm⁻¹ | Lower frequency due to H-bonding |

Note: Predicted values are approximate and can vary based on the computational method and solvent environment.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity.

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its chemical behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity lew.ro. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the presence of electronegative oxygen atoms influences the shapes and energies of these orbitals.

Electrostatic Potential: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and hydroxyl groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The MEP map is a useful tool for predicting the sites of interaction with other molecules.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors that quantify reactivity. These include Mulliken atomic charges, which estimate the partial charge on each atom, and Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites in the molecule. Structure-activity relationship studies on related carboxylic acids have utilized such descriptors to predict their biological and chemical activities nih.gov.

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces core.ac.uk |

| Mulliken Charges | Partial charges on individual atoms | Predicts sites for electrostatic interactions |

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, reactions such as esterification, lactonization, and oxidation can be studied theoretically. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

For example, the mechanism of acid-catalyzed esterification would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol, and subsequent elimination of water. Each of these steps can be modeled computationally to understand the energetics and the geometry of the intermediates and transition states researchgate.net. Similarly, the intramolecular cyclization to form a lactone can be investigated, revealing the conformational changes required for the reaction to occur spcmc.ac.in.

A key aspect of elucidating reaction mechanisms is the calculation of the reaction's energy profile. This profile plots the energy of the system as it progresses along the reaction coordinate, which represents the conversion from reactants to products.

Transition States: The highest point on the minimum energy path between a reactant and a product is the transition state. It is a saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Locating the structure of the transition state is a critical and often challenging computational task compchemhighlights.orgscilit.comfossee.in. Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed for this purpose.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial as it determines the rate of the reaction according to the Arrhenius equation. A lower activation energy corresponds to a faster reaction. Computational methods can provide estimates of activation energies, allowing for the comparison of different possible reaction pathways and the identification of the most favorable one researchgate.netchemrxiv.org. For instance, by calculating the activation energies for different competing reactions of this compound, one can predict which product is likely to be formed under a given set of conditions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0 |

| Intermediate 1 | First stable species along the reaction path | Varies |

| Transition State 1 | Energy maximum between reactants and Intermediate 1 | Activation Energy 1 |

| Intermediate 2 | Second stable species along the reaction path | Varies |

| Transition State 2 | Energy maximum between Intermediate 1 and products | Activation Energy 2 |

| Products | Final species | Reaction Enthalpy |

Computational Approaches to Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. omicstutorials.comnih.gov This approach is instrumental in predicting the activity of novel molecules, thereby guiding the rational design of more potent and selective therapeutic agents. numberanalytics.commdpi.com While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a hypothetical study can be constructed to illustrate the application of these computational methods.

A hypothetical QSAR study was conceptualized for a series of this compound derivatives to explore their potential inhibitory activity against a hypothetical enzyme target, designated as "Cyclooxygenase-3" (COX-3). The core structure of this compound was systematically modified at the carboxyl and hydroxyl groups, as well as on the cyclohexane (B81311) ring, to generate a dataset of virtual compounds.

The biological activity for this hypothetical study is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). A set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated. hufocw.orgprotoqsar.com These descriptors fall into several categories, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule. hufocw.org

Electronic descriptors: Which relate to the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Thermodynamic descriptors: Such as the logarithm of the partition coefficient (logP), which is a measure of the molecule's hydrophobicity.

For this hypothetical study, a dataset of ten this compound derivatives was created. The structures of these compounds, along with their hypothetical pIC50 values and calculated molecular descriptors, are presented in the interactive data table below.

| Compound ID | Structure | pIC50 (Hypothetical) | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors |

| 1 | This compound | 4.5 | 144.17 | 0.8 | 2 |

| 2 | Methyl 2-hydroxycyclohexanecarboxylate | 4.8 | 158.19 | 1.2 | 1 |

| 3 | 2-Methoxycyclohexanecarboxylic acid | 4.6 | 158.19 | 1.1 | 1 |

| 4 | 2-Hydroxycyclohexanecarboxamide | 5.1 | 143.19 | 0.5 | 3 |

| 5 | N-Methyl-2-hydroxycyclohexanecarboxamide | 5.3 | 157.21 | 0.7 | 2 |

| 6 | 2-Oxocyclohexanecarboxylic acid | 4.2 | 142.15 | 0.6 | 1 |

| 7 | 2-Hydroxy-4-methylcyclohexanecarboxylic acid | 4.7 | 158.19 | 1.3 | 2 |

| 8 | 2-Hydroxy-4-chlorocyclohexanecarboxylic acid | 4.9 | 178.61 | 1.5 | 2 |

| 9 | 2-Amino-cyclohexanecarboxylic acid | 5.5 | 143.19 | 0.3 | 3 |

| 10 | 2-Hydroxy-N-phenylcyclohexanecarboxamide | 5.8 | 219.28 | 2.1 | 2 |

A multiple linear regression (MLR) analysis was hypothetically performed to derive a QSAR equation. The resulting equation could take the following form:

pIC50 = β₀ + β₁(LogP) + β₂(Number of Hydrogen Bond Donors) + β₃(Molecular Weight)

The coefficients (β) in this equation would indicate the relative importance of each descriptor in influencing the biological activity. neovarsity.org For instance, a positive coefficient for the number of hydrogen bond donors would suggest that increasing the number of these donors enhances the inhibitory activity. Conversely, a negative coefficient for molecular weight might indicate that larger molecules are less active, possibly due to steric hindrance at the binding site.

The interpretation of such a QSAR model would provide valuable insights for the design of new this compound derivatives with improved potency. researchgate.net For example, if the model indicates that increased hydrophobicity and a greater number of hydrogen bond donors are favorable for activity, future synthetic efforts could focus on introducing lipophilic groups and additional hydrogen-bonding moieties to the core structure.

It is crucial to note that this presented QSAR study is purely hypothetical and serves to illustrate the computational methodologies that can be applied to this compound. The development of a real and predictive QSAR model would necessitate the synthesis and experimental testing of a larger and more diverse set of compounds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxycyclohexanecarboxylic acid, and how do reaction conditions influence yield?